molecular formula C23H21N3O2S B14995584 (2E)-6-(4-methylbenzyl)-2-[4-(propan-2-yl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-(4-methylbenzyl)-2-[4-(propan-2-yl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B14995584
M. Wt: 403.5 g/mol
InChI Key: FGCYRZNPTZZOFQ-DEDYPNTBSA-N
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Description

The compound (2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .

Scientific Research Applications

(2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE include other thiazolotriazine derivatives and related heterocyclic compounds. Examples include:

    Thiazolotriazine analogs: Compounds with similar core structures but different substituents.

    Benzothiazole derivatives: Compounds with a benzothiazole core structure.

    Triazine derivatives: Compounds with a triazine core structure .

Uniqueness

The uniqueness of (2E)-6-[(4-METHYLPHENYL)METHYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

(2E)-6-[(4-methylphenyl)methyl]-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H21N3O2S/c1-14(2)18-10-8-17(9-11-18)13-20-22(28)26-23(29-20)24-21(27)19(25-26)12-16-6-4-15(3)5-7-16/h4-11,13-14H,12H2,1-3H3/b20-13+

InChI Key

FGCYRZNPTZZOFQ-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(C)C)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)C(C)C)SC3=NC2=O

Origin of Product

United States

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